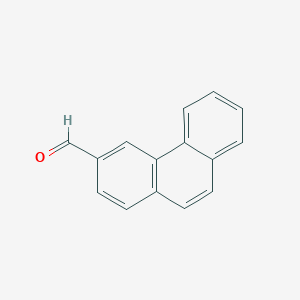

3-Phenanthrenecarboxaldehyde

Description

Overview of Phenanthrene (B1679779) Scaffold Significance in Contemporary Chemical and Biological Sciences

The phenanthrene nucleus, a three-fused benzene (B151609) ring system, is a cornerstone in the architecture of numerous organic molecules. researchgate.net This rigid and planar aromatic scaffold provides a unique platform for the design of novel compounds in both materials science and medicinal chemistry. beilstein-journals.org Its extended π-conjugated system imparts specific electronic and photophysical properties, influencing the reactivity and biological activity of its derivatives.

In the realm of biological sciences, the phenanthrene framework is a privileged scaffold, present in a wide array of biologically essential molecules, including steroidal hormones and various natural products. researchgate.netnih.gov Phenanthrene derivatives have demonstrated a broad spectrum of pharmacological activities, such as analgesic, antitussive, antimalarial, and cytotoxic properties. researchgate.net This has spurred significant research into the synthesis and biological evaluation of new phenanthrene-based compounds. academie-sciences.fr

Strategic Importance of Aldehyde Functionality in Phenanthrene Derivatives for Chemical Synthesis and Derivatization

The presence of an aldehyde group at the 3-position of the phenanthrene scaffold is of strategic importance for chemical synthesis. Aldehydes are highly versatile functional groups that can participate in a wide range of chemical transformations. This allows for the straightforward introduction of various other functionalities and the construction of more complex molecular architectures.

The aldehyde group in 3-Phenanthrenecarboxaldehyde can undergo numerous reactions, including:

Oxidation to form the corresponding carboxylic acid.

Reduction to yield the alcohol derivative. kobv.de

Condensation reactions , such as the Wittig reaction, to form alkenes. researchgate.net

Cyclocondensation reactions , like the Biginelli reaction, to synthesize heterocyclic compounds. researchgate.net

This reactivity makes this compound a valuable starting material for the synthesis of a diverse library of phenanthrene derivatives with tailored properties for various applications. academie-sciences.frresearchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound and its derivatives is multifaceted, touching upon synthetic methodology, materials science, and medicinal chemistry. Synthetic chemists are exploring more efficient and environmentally friendly methods for its preparation and for its use as a building block in the synthesis of complex molecules like helicenes and other polycyclic aromatic systems. researchgate.netrsc.org

In materials science, phenanthrene derivatives are being investigated for their potential use in organic electronics, such as in the design of dye-sensitized solar cells and other optoelectronic devices. beilstein-journals.org The aldehyde functionality can be used to anchor the phenanthrene core to other molecules or surfaces, allowing for the creation of functional materials with specific properties. researchgate.net

From a medicinal chemistry perspective, the focus is on synthesizing and evaluating the biological activities of new phenanthrene derivatives derived from this compound. ontosight.aimdpi.com For instance, research has shown that certain phenanthrene derivatives exhibit promising anticancer and antimicrobial activities. academie-sciences.frmdpi.com

Despite the ongoing research, there remain knowledge gaps. A comprehensive understanding of the structure-activity relationships for many of the biological activities of this compound derivatives is still developing. Further exploration into the full potential of this compound in materials science, particularly in the development of advanced functional materials, is also warranted.

Purpose and Scope of This Academic Research Outline on this compound

This article aims to provide a focused and scientifically rigorous overview of this compound. It will systematically cover the fundamental aspects of the compound, including its chemical and physical properties, established and novel synthetic routes, and detailed spectroscopic characterization. Furthermore, it will explore the documented applications of this compound in the fields of materials science and medicinal chemistry, highlighting its role as a versatile precursor. The scope is strictly limited to the chemical compound itself and its direct applications, excluding any clinical or toxicological data.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀O chemical-suppliers.eu |

| Molecular Weight | 206.24 g/mol nih.gov |

| CAS Number | 7466-50-4 chemical-suppliers.eu |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 100-103 °C chemsynthesis.com |

| Boiling Point | 405.7 °C at 760 mmHg chemical-suppliers.eu |

| Density | 1.217 g/cm³ chemical-suppliers.eu |

| Flash Point | 269.2 °C chemical-suppliers.eu |

| Solubility | Data not readily available |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environment within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For a similar compound, 4-hydroxy-3-phenanthrenecarboxaldehyde, characteristic peaks were observed at δ 23.77, 31.30, 110.90, 126.09, 126.63, 126.72, 127.65, 128.52, 128.70, 131.39, 133.43, 134.18, 144.58, 169.32, and 189.98. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present. The spectrum of cationic phenanthrene has been studied in detail, with notable bands in the 400–900 cm⁻¹ and 1400–1700 cm⁻¹ regions. mpg.de

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the conjugated π-system of the molecule. A fluorescent phenanthrene-rhodamine dyad synthesized from a phenanthrene carboxaldehyde derivative showed excitation at 315 nm. kobv.de

Synthesis and Manufacturing Processes

Several synthetic routes to this compound and its derivatives have been reported.

Established Synthesis Methods:

Haworth Synthesis: A classical method for synthesizing phenanthrene derivatives involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride, followed by cyclization reactions.

Pschorr Cyclization: This method involves the intramolecular cyclization of a diazonium salt derived from an o-aminostilbene. researchgate.net

Mallory Photocyclization: The oxidative photocyclization of stilbene (B7821643) derivatives is a common method for preparing phenanthrenes. beilstein-journals.orgacademie-sciences.fr

Modern Synthetic Approaches:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Heck coupling, are used to form key carbon-carbon bonds in the synthesis of phenanthrene precursors. academie-sciences.fr

KOt-Bu/DMF Promoted Intramolecular Cyclization: A method for synthesizing phenanthrene derivatives through the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones. rsc.org

Acid-Catalyzed Bisannulation: The reaction of benzenediacetaldehydes with alkynes in the presence of an acid catalyst can yield sterically hindered phenanthrenes. rsc.org

Visible Light-Triggered Photocatalysis: Recent advancements include the use of visible light-triggered photocatalytic processes to promote radical cyclizations for the synthesis of phenanthrenes. beilstein-journals.org

Applications in Advanced Chemical Research

Role in Materials Science

The unique photophysical and electronic properties of the phenanthrene scaffold make this compound an attractive building block for the development of advanced materials. beilstein-journals.org The aldehyde functionality allows for its incorporation into larger molecular architectures and polymers. researchgate.net

Organic Electronics: Phenanthrene derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). beilstein-journals.org The ability to tune the electronic properties through derivatization of the aldehyde group is a key advantage.

Fluorescent Probes: The inherent fluorescence of the phenanthrene core can be exploited in the design of chemosensors. For example, a fluorescent dyad containing a phenanthrene unit has been synthesized for the ratiometric measurement of pH. kobv.de

Functional Polymers: The aldehyde group can be used to polymerize or graft this compound onto polymer backbones, leading to materials with enhanced thermal stability, specific optical properties, or other desired characteristics. researchgate.net

Utility in Medicinal Chemistry

The phenanthrene nucleus is a common motif in many biologically active compounds, and this compound serves as a versatile starting material for the synthesis of new therapeutic agents. researchgate.netontosight.ai

Anticancer Agents: Many phenanthrene derivatives have shown significant cytotoxic activity against various cancer cell lines. academie-sciences.frmdpi.com The aldehyde group of this compound can be transformed into various heterocyclic systems or other functional groups to explore structure-activity relationships and develop more potent and selective anticancer drugs. mdpi.comnih.gov

Antimicrobial Agents: Phenanthrene-based compounds have also been investigated for their antibacterial and antifungal properties. mdpi.com For instance, a thiodihydropyrimidine derivative synthesized from 9-phenanthrenecarboxaldehyde showed high activity against S. aureus. researchgate.net

Synthesis of Bioactive Natural Product Analogs: Many natural products containing the phenanthrene scaffold exhibit potent biological activities. researchgate.net this compound can be used as a key intermediate in the synthesis of analogs of these natural products to improve their pharmacological profiles. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEOFIBQZSRTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322991 | |

| Record name | 3-Phenanthrenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-50-4 | |

| Record name | 3-Phenanthrenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenanthrenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenanthrenecarboxaldehyde and Its Complex Derivatives

Syntheses of Functionalized 3-Phenanthrenecarboxaldehyde Derivatives

Multicomponent Reaction (MCR) Strategies Employing Phenanthrenecarboxaldehydes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.govtcichemicals.com This approach offers significant advantages, including reduced reaction times, simplified purification processes, and the rapid generation of molecular diversity, aligning with the principles of green chemistry. nih.gov Phenanthrenecarboxaldehydes, with their reactive aldehyde group, serve as valuable components in various MCRs.

Biginelli Reaction for Dihydropyrimidine (B8664642) Derivatives

The Biginelli reaction, a classic three-component reaction first reported in 1891, synthesizes 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tcichemicals.comwikipedia.org This reaction has seen renewed interest for its ability to produce pharmacologically significant dihydropyrimidine (DHPM) derivatives, which are known to act as calcium channel blockers and antihypertensive agents. wikipedia.org

While the core reaction is broadly applicable to various aryl aldehydes, specific studies have demonstrated its utility with phenanthrene-based aldehydes. For instance, research has been conducted on the synthesis of a novel, biologically active 3,4-dihydropyrimidin-2(1H)-thione derivative using 9-phenanthrenecarboxaldehyde, thiourea, and methyl acetoacetate. researchgate.netresearchgate.net The reaction proceeds via an acid-catalyzed cyclo-condensation mechanism. researchgate.net The use of catalysts like copper(II) trifluoroacetate (B77799) or boric acid can enhance the reaction's efficiency. wikipedia.orgresearchgate.net Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times. researchgate.netunimi.it

The general scheme for the Biginelli reaction involving a phenanthrenecarboxaldehyde is as follows:

Reaction Scheme: Phenanthrenecarboxaldehyde + β-Ketoester + Urea/Thiourea → Dihydropyrimidine Derivative

A specific example using the 9-phenanthrenecarboxaldehyde isomer is detailed in the table below.

Interactive Data Table: Biginelli Reaction with 9-Phenanthrenecarboxaldehyde

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst/Conditions | Product | Yield | Reference |

| 9-Phenanthrenecarboxaldehyde | Methyl acetoacetate | Thiourea | Copper triflate (Cu(OTf)₂), Microwave | 5-(methoxycarbonyl)-6-methyl-4-(phenanthren-9-yl)-3,4-dihydropyrimidin-2(1H)-thione | 80% | researchgate.net |

| 9-Phenanthrenecarboxaldehyde | Methyl acetoacetate | Thiourea | Not specified (synthesis reported) | 5-(methoxycarbonyl)-6-methyl-4-(phenanthren-9-yl)-3,4-dihydropyrimidin-2(1H)-thione | Not specified | researchgate.netunimi.itdntb.gov.ua |

Other Condensation and Cycloaddition Reactions

Beyond the Biginelli reaction, phenanthrenecarboxaldehydes can participate in other condensation and cycloaddition reactions. Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. vanderbilt.edu Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for forming cyclic compounds. mdpi.comfiveable.me

Schiff Base Condensations and Imine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. wjpsonline.comresearchgate.net This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and is typically reversible, often requiring the removal of water to drive the reaction to completion. masterorganicchemistry.com

The synthesis can be performed under various conditions, from heating in a suitable solvent to greener methods like microwave irradiation or using catalysts such as Amberlyst® 15 under solvent-free conditions. wjpsonline.comorganic-chemistry.orgpeerj.com The resulting Schiff bases are versatile intermediates in organic synthesis and can act as ligands for metal complexes. grafiati.comscirp.org The electronic and steric properties of the amine and the phenanthrene (B1679779) aldehyde influence the reaction rate and the stability of the resulting imine. researchgate.net

General Reaction: this compound + R-NH₂ ⇌ Phenanthren-3-yl-methanimine Derivative + H₂O

Interactive Data Table: Synthesis of Imines from Aldehydes and Amines

| Aldehyde Type | Amine Type | Conditions | Product Type | Key Features | Reference(s) |

| Aromatic Aldehydes | Primary Amines (Aliphatic & Aromatic) | Neat, Room Temp, Amberlyst® 15 | Imines (Schiff Bases) | Environmentally friendly, short reaction times, excellent yields. | peerj.com |

| Aldehydes | Primary Amines | Condensation in a suitable solvent (e.g., ethanol, methanol) | Imines (Schiff Bases) | General method, often requires heating or a catalyst. | wjpsonline.comresearchgate.net |

| Aromatic Aldehydes | Non-volatile Amines | Microwave irradiation, solvent-free | Imines (Schiff Bases) | Rapid reaction times (minutes). | organic-chemistry.org |

Introduction of Heterocyclic Moieties (e.g., Triazoles, Thiadiazoles) via Click Chemistry

Click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov To utilize this chemistry, this compound must first be converted into a derivative bearing either an azide (B81097) or a terminal alkyne handle.

A synthetic route could involve:

Functionalization : The aldehyde group is transformed. For example, it can be reduced to an alcohol, which is then converted to an alkyl halide, and subsequently to an azide via nucleophilic substitution with sodium azide. Alternatively, the aldehyde can be reacted with a propargyl-containing reagent to introduce an alkyne.

Cycloaddition : The resulting phenanthrene-azide or phenanthrene-alkyne derivative is then reacted with a complementary alkyne or azide partner in a CuAAC reaction to form the desired triazole-linked phenanthrene conjugate. sdu.dknih.gov

This strategy allows for the modular construction of complex molecules, linking the phenanthrene core to other chemical entities, such as sugars or other heterocyclic systems, through a stable triazole linker. nih.govjapsonline.combeilstein-journals.org

Rational Design and Synthesis of Chirally Active Phenanthrenecarboxaldehyde Derivatives

The synthesis of chirally active phenanthrene derivatives is of great interest due to their potential applications in asymmetric catalysis and materials science. acs.orgunl.edu The inherent planarity of the phenanthrene system is lost when steric hindrance forces the aromatic rings to adopt a non-planar, helical conformation, leading to helical chirality. rsc.org

Synthetic strategies to access chiral phenanthrene derivatives from aldehydes include:

Asymmetric Reactions : Using the aldehyde as a substrate in an asymmetric reaction, such as an asymmetric aldol (B89426) or allylation reaction, catalyzed by a chiral catalyst. This introduces a new stereocenter adjacent to the phenanthrene ring.

Synthesis of Helically Chiral Ligands : The phenanthrenecarboxaldehyde can be a starting point for constructing larger, sterically hindered systems. For example, a method for preparing sterically crowded 4,5-disubstituted phenanthrenes has been demonstrated, and these products can serve as precursors to new helical, chiral diphosphine ligands. rsc.org

Resolution : A racemic mixture of a chiral phenanthrene derivative can be synthesized and then separated into its constituent enantiomers through chiral resolution techniques, for instance, by using a lipase. escholarship.org

Researchers have successfully synthesized optically active V-shaped molecules and macrocycles containing phenanthrene units, which exhibit unique chiroptical properties like circularly polarized luminescence. acs.orgbohrium.com The rational design of these molecules often involves multi-step syntheses where a phenanthrene-based building block, potentially derived from the carboxaldehyde, is incorporated into a larger chiral superstructure. unl.edu

Mechanistic Investigations of Key Reactions Involving 3 Phenanthrenecarboxaldehyde

Detailed Mechanistic Elucidation of Aldehyde Group Transformations

The aldehyde group of 3-Phenanthrenecarboxaldehyde is a primary site of chemical reactivity, participating in a wide array of transformations including condensations, cyclizations, reductive couplings, and oxidation processes. Understanding the mechanisms of these reactions is fundamental to harnessing this compound as a building block in organic synthesis.

Reaction Pathways in Condensation and Cyclization Reactions

Condensation reactions involving this compound are powerful tools for carbon-carbon bond formation. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com

The mechanism of the Knoevenagel condensation proceeds through several key steps purechemistry.orgorientjchem.org:

Deprotonation: A basic catalyst, typically a primary or secondary amine like piperidine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile (B47326) or diethyl malonate) to form a resonance-stabilized carbanion or enolate. wikipedia.orgpurechemistry.org

Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate. orientjchem.org

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct, analogous to an aldol (B89426).

Dehydration: Subsequent elimination of a water molecule, typically facilitated by the base, occurs to form a new carbon-carbon double bond. This results in the final α,β-unsaturated product, a phenanthryl-substituted enone or related derivative. sigmaaldrich.com

The reaction pathway is driven by the formation of a stable, conjugated system.

| Active Methylene Compound | Base/Catalyst | Product Type | Reference |

| Malonic Acid | Pyridine | (E)-3-(phenanthren-3-yl)acrylic acid (after decarboxylation) | wikipedia.org |

| Diethyl Malonate | Piperidine | Diethyl 2-(phenanthren-3-ylmethylene)malonate | wikipedia.org |

| Malononitrile | Basic Alumina | 2-(phenanthren-3-ylmethylene)malononitrile | sigmaaldrich.com |

| Thiobarbituric Acid | Piperidine | 5-(phenanthren-3-ylmethylene)thiobarbituric acid | wikipedia.org |

| This table represents plausible Knoevenagel condensation reactions with this compound based on established methods. |

Cyclization reactions often follow an initial condensation step, providing a route to complex heterocyclic structures fused to or containing the phenanthrene (B1679779) moiety. For example, reacting this compound with a binucleophile such as hydrazine (B178648) or its derivatives can lead to the formation of pyrazoline or pyridazinone rings. The mechanism typically involves an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack and subsequent cyclization. clockss.org These domino reactions are highly valuable for efficiently building molecular complexity from simple precursors. nih.gov

Stereoselective Aspects and Mechanism of Reductive Coupling Reactions

The reductive coupling of two molecules of this compound, a type of Pinacol coupling reaction, yields a 1,2-diol. wikipedia.orgsynarchive.com This transformation is typically promoted by a one-electron donating reducing agent, such as magnesium, samarium(II) iodide, or low-valent titanium. wikipedia.orgarkat-usa.org

The accepted mechanism for the Pinacol coupling is a free-radical process wikipedia.orgorganic-chemistry.org:

Single Electron Transfer (SET): The metal reducing agent transfers a single electron to the carbonyl group of this compound, forming a ketyl radical anion intermediate. This intermediate is stabilized by the extensive aromatic system of the phenanthrene core.

Dimerization: Two of these ketyl radicals couple to form a carbon-carbon bond, resulting in a dimeric dianion, the pinacolate.

Protonation: The reaction is quenched with a proton source (e.g., water or dilute acid) to protonate the two alkoxide groups, yielding the final vicinal diol product: 1,2-di(phenanthren-3-yl)ethane-1,2-diol.

A significant aspect of this reaction is its stereochemistry. The coupling of two prochiral aldehyde molecules can result in two diastereomers: a meso compound and a racemic mixture of two enantiomers (dl pair). The diastereoselectivity of the reaction is influenced by several factors:

Steric Hindrance: The bulky phenanthrene groups create considerable steric strain. The transition state leading to the dl (or anti) diastereomer is often favored as it minimizes the steric repulsion between these large substituents compared to the transition state for the meso (or syn) isomer.

Chelation: When using certain metal reagents (e.g., SmI₂, TiCl₃), the intermediate pinacolate can form a cyclic complex with the metal ion. wikipedia.org The geometry of this chelate can direct the stereochemical outcome of the final product upon workup.

Chiral Ligands: The use of chiral ligands in catalytic versions of the Pinacol coupling can induce enantioselectivity, favoring the formation of one enantiomer of the dl pair over the other. organic-chemistry.org

Radical Intermediates in Aldehyde Autoxidation Processes

In the presence of oxygen and often initiated by light, this compound can undergo autoxidation to form 3-phenanthroic acid. This transformation proceeds via a free-radical chain reaction mechanism. rsc.orgresearchgate.net

The key mechanistic steps and radical intermediates are as follows:

Initiation: The reaction begins with the abstraction of the aldehydic hydrogen atom from this compound. This generates a 3-phenanthroyl radical . This initiation can be triggered by light, which excites the aldehyde to a reactive triplet state. rsc.org

Propagation (Step A): The 3-phenanthroyl radical rapidly reacts with molecular oxygen (O₂) to form a 3-phenanthroylperoxy radical . rsc.orgresearchgate.net

Propagation (Step B): The 3-phenanthroylperoxy radical is a potent hydrogen abstractor. It reacts with another molecule of this compound via a Hydrogen Atom Transfer (HAT) reaction. This step yields a molecule of peroxy-3-phenanthroic acid and regenerates the 3-phenanthroyl radical, which continues the chain. rsc.org

Termination/Product Formation: The peroxy acid generated is a strong oxidizing agent. It can react with another molecule of this compound in a process analogous to the Baeyer-Villiger oxidation. This reaction, possibly proceeding through a Criegee intermediate, ultimately yields two molecules of the final product, 3-phenanthroic acid . rsc.org

The presence of radical scavengers, such as TEMPO, can inhibit this reaction, providing strong evidence for the proposed radical-mediated pathway. rsc.org

Mechanistic Understanding of Phenanthrene Core Functionalization

Beyond the reactivity of the aldehyde group, the phenanthrene core itself can be functionalized through reactions that leverage its aromatic and electronic properties.

Photophysical and Photochemical Reaction Mechanisms

The extended π-conjugated system of phenanthrene endows this compound with distinct photophysical and photochemical properties. academie-sciences.fr

Photophysical Processes: Upon absorption of UV light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This excitation corresponds primarily to a π → π* transition within the aromatic rings. academie-sciences.frnih.gov The excited molecule can then relax through several pathways:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state results in the emission of light (fluorescence), typically in the blue region of the visible spectrum for phenanthrene derivatives. academie-sciences.fr

Intersystem Crossing (ISC): The S₁ state can convert to an isoenergetic triplet state (T₁). This process is often efficient in polycyclic aromatic hydrocarbons.

Non-radiative Decay: The excited state can also decay back to the ground state without emitting light, dissipating the energy as heat.

The aldehyde group, as a deactivating substituent, can influence these properties, potentially affecting the quantum yield of fluorescence and the lifetimes of the excited states compared to unsubstituted phenanthrene.

| Photophysical Parameter | Description | Typical Values for Phenanthrene Derivatives | Reference |

| λabs (max) | Wavelength of maximum UV absorption | 275–400 nm | academie-sciences.fr |

| λem (max) | Wavelength of maximum fluorescence emission | 350-450 nm | academie-sciences.fr |

| Φf (Quantum Yield) | Efficiency of the fluorescence process | 0.1 - 0.8 | nih.gov |

| Stokes Shift | Difference between absorption and emission maxima | 50-150 nm | nih.gov |

| This table provides representative photophysical data for phenanthrene-type compounds to illustrate the expected properties of this compound. |

Photochemical Reactions: The energy absorbed by the molecule can also drive chemical reactions. A classic photochemical reaction for phenanthrene systems is oxidative photocyclization. chim.it For a precursor like a stilbene (B7821643) derivative, irradiation induces a 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is then oxidized (often by air or an additive like iodine) to the aromatic phenanthrene. academie-sciences.fr In the case of this compound itself, photochemical reactions might involve the aldehyde group, such as photo-induced radical additions or photoreduction. rsc.org Another possibility is photochemical arylation, where irradiation could induce the formation of a radical that subsequently attacks another aromatic ring. chim.it

Role of C-H Activation and Cyclometallation in Derivatization

The derivatization of the phenanthrene core can be achieved with high selectivity through transition metal-catalyzed C-H activation, where the aldehyde group serves as a directing group. hbni.ac.inresearchgate.net This strategy allows for the functionalization of otherwise unreactive C-H bonds.

The general mechanism, often employing Rhodium(III) or Palladium(II) catalysts, is as follows thieme-connect.comsnnu.edu.cnnih.gov:

Coordination: The aldehyde's carbonyl oxygen acts as a Lewis base, coordinating to the electrophilic metal center (e.g., Rh(III) or Pd(II)).

C-H Activation/Cyclometallation: This initial coordination positions the metal catalyst in proximity to the C-H bond at the C4 position of the phenanthrene ring. The metal then mediates the cleavage of this C-H bond, forming a new metal-carbon bond. This results in a stable five-membered metallacycle intermediate, a process known as cyclometallation. nih.govbeilstein-journals.org

Functionalization: This cyclometallated intermediate is now a potent nucleophile. It can undergo various coupling reactions. For instance, it can react with an alkyne via insertion into the metal-carbon bond. rsc.org

Reductive Elimination & Catalyst Regeneration: Following the coupling step, a reductive elimination event forms the new C-C bond of the final product and regenerates the active metal catalyst, closing the catalytic cycle. nih.gov

This approach has been used to synthesize complex polycyclic aromatic hydrocarbons by annulating new rings onto the phenanthrene skeleton. thieme-connect.com The aldehyde group is crucial, as it directs the reaction to a specific site (the C4 position), providing a level of regiocontrol that is difficult to achieve with traditional electrophilic aromatic substitution.

Catalytic Cycles and Active Species in Phenanthrenecarboxaldehyde Chemistry

The transformation of this compound into more complex molecules is often facilitated by catalysts that operate through intricate catalytic cycles. wikipedia.org These cycles involve the catalyst interacting with the reactants to form intermediates, which then proceed through a series of steps to form the product and regenerate the catalyst. wikipedia.org Understanding these cycles and identifying the active catalytic species are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

A catalytic cycle is a multistep reaction mechanism where a catalyst is regenerated after each sequence of reactions. wikipedia.org It provides a framework for understanding how catalysts function in various chemical transformations, including those in organometallic chemistry and biochemistry. wikipedia.org For reactions involving this compound, the specific nature of the catalytic cycle and the active species depends heavily on the type of reaction and the catalyst employed. Often, a precatalyst is used, which is then converted into the active catalytic species under the reaction conditions. wikipedia.org

Insights into Homogeneous and Heterogeneous Catalysis

Catalysis involving this compound can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and mechanistic features.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. agmetals.com This setup often leads to high selectivity and catalytic activity because the entire catalyst is available to participate in the reaction. agmetals.com Mechanistic studies are often more straightforward in homogeneous systems due to their well-defined nature, which aids in understanding reaction pathways and designing improved catalysts. agmetals.com For instance, organometallic complexes dissolved in the reaction mixture can act as homogeneous catalysts for various transformations of aldehydes.

Heterogeneous Catalysis: Conversely, heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid or gas phase reaction. agmetals.com A primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, allowing for recovery and reuse, which is economically and environmentally beneficial. agmetals.com These catalysts are known for their stability under harsh reaction conditions. agmetals.com The catalytic activity in heterogeneous systems occurs at the interface between the catalyst and the reactants. mpg.de The surface of the catalyst, including its structure, composition, and the presence of active sites or defects, plays a critical role in the catalytic process. nih.govmdpi.com For example, metal nanoparticles dispersed on a solid support are common heterogeneous catalysts where the size, shape, and interaction with the support material significantly influence their catalytic performance. mpg.de

The distinction between homogeneous and heterogeneous catalysis can sometimes be blurred, as soluble catalysts can aggregate to form nanoparticles that act as heterogeneous catalysts under reducing conditions. rsc.org Kinetic poisoning experiments can be a useful tool to differentiate between these catalytic mechanisms. rsc.org

Enantioselectivity Control in Catalytic Processes

Achieving high enantioselectivity is a significant goal in the synthesis of chiral molecules from prochiral substrates like this compound. This is often accomplished using chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.

Several strategies have been developed for enantioselective transformations. One approach involves the use of chiral organocatalysts, which has become a powerful tool in asymmetric synthesis. nih.govprinceton.edu For instance, chiral amines can react with aldehydes to form chiral enamines or iminium ions, which then react enantioselectively with various reagents. nih.govprinceton.edu

Another strategy is the use of chiral transition metal complexes. nih.gov These catalysts can control enantioselectivity through the coordination of the substrate to the chiral metal center. The ligands attached to the metal play a crucial role in creating the necessary chiral environment. Merging gold catalysis with organocatalysis has also emerged as an effective strategy for enantioselective transformations that are otherwise difficult to achieve. rsc.org

Photoredox catalysis, often in combination with chiral organocatalysts or transition metal complexes, provides another avenue for enantioselective reactions. nih.govnih.gov In these systems, a photocatalyst absorbs light and initiates a single-electron transfer process, generating radical intermediates that can then be controlled by a chiral catalyst to produce an enantiomerically enriched product. nih.gov The control of enantioselectivity in such systems can occur either during the formation of the radical intermediate or in a subsequent functionalization step. nih.gov

Role of N-Heterocyclic Carbenes (NHCs) in Benzoin (B196080) and Related Condensations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, most notably the benzoin condensation. researchgate.netchimicatechnoacta.ru This reaction involves the umpolung (reversal of polarity) of an aldehyde, allowing it to act as a nucleophile. eurjchem.commdpi.com

The catalytic cycle of the NHC-catalyzed benzoin condensation begins with the deprotonation of an azolium salt precursor to generate the free NHC. mdpi.com The nucleophilic NHC then attacks the carbonyl carbon of an aldehyde, such as this compound. A subsequent proton transfer results in the formation of the critical "Breslow intermediate". mdpi.combeilstein-journals.org This intermediate is an acyl anion equivalent, where the original electrophilic character of the aldehyde carbonyl carbon is inverted. mdpi.com

The Breslow intermediate then nucleophilically attacks a second molecule of the aldehyde. A final proton transfer and elimination of the NHC catalyst yields the α-hydroxy ketone product (a benzoin) and regenerates the catalyst for the next cycle. beilstein-journals.org

The structure of the NHC, particularly the substituents on the nitrogen atoms, can significantly influence its catalytic activity. eurjchem.com Steric bulk on the NHC can sometimes reduce the reaction yield. eurjchem.com The reaction conditions, such as the solvent and the method of NHC generation (in situ or preformed), also play a role in the efficiency of the condensation. eurjchem.com While heteroaromatic aldehydes are often highly reactive in NHC-catalyzed benzoin condensations, electron-deficient aromatic aldehydes can be less reactive. researchgate.neteurjchem.com

NHCs are also effective catalysts for related reactions, such as the aza-benzoin condensation, which involves the reaction of an aldehyde with an imine to produce α-amino ketones. mdpi.com The mechanism is analogous, with the Breslow intermediate attacking the imine instead of a second aldehyde. mdpi.com Chiral NHCs have been successfully employed to achieve enantioselective benzoin and aza-benzoin condensations. mdpi.combeilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Phenanthrenecarboxaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. utdallas.edu It provides extensive information about the molecular structure and connectivity of atoms. utdallas.edu

Structural Elucidation via ¹H and ¹³C NMR Chemical Shifts

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 3-phenanthrenecarboxaldehyde and its derivatives.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. oregonstate.edu The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around the nucleus. oregonstate.eduucl.ac.uk For aromatic compounds like phenanthrene (B1679779), protons in different positions on the ring will exhibit distinct chemical shifts. The aldehyde proton of this compound is expected to appear significantly downfield, typically in the 9-10 ppm region, due to the deshielding effect of the carbonyl group. oregonstate.edu Aromatic protons generally resonate between 7 and 9 ppm. oregonstate.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.eduoregonstate.edu The chemical shift range for ¹³C is much broader than for ¹H, which often allows for the resolution of all unique carbon signals. oregonstate.eduoregonstate.edu The carbonyl carbon of an aldehyde typically appears in the highly deshielded region of the spectrum, around 190-210 ppm. pdx.edu Aromatic carbons and carbons in alkenes resonate in the range of 100-150 ppm. pdx.edu Substituent effects can be used to predict the chemical shifts of carbons in substituted phenanthrene rings. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | - |

| Aldehyde C | - | 190 - 200 |

| Aromatic H | 7.0 - 9.0 | - |

| Aromatic C | - | 120 - 140 |

Conformational Analysis using 2D NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for determining the connectivity and spatial relationships between atoms in a molecule. harvard.edu

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals proton-proton couplings through bonds, typically over two or three bonds. libretexts.orgemerypharma.com In the context of this compound, a COSY spectrum would show correlations between adjacent protons on the phenanthrene ring system, helping to assign the complex multiplet patterns observed in the 1D ¹H NMR spectrum. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orguic.edu This is particularly useful for determining the conformation of the molecule. For instance, NOESY can reveal through-space interactions between the aldehyde proton and nearby protons on the phenanthrene ring, providing insights into the preferred orientation of the aldehyde group relative to the aromatic system.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. utdallas.edu This is because different types of bonds vibrate at characteristic frequencies when they absorb infrared radiation. vscht.cz

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. This typically appears in the region of 1670-1780 cm⁻¹. libretexts.org Specifically, for an aromatic aldehyde, this peak is expected around 1705 cm⁻¹. libretexts.org The spectrum would also display characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic rings (in the 1400-1600 cm⁻¹ region). vscht.czlibretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1705 - 1730 libretexts.org |

| Aromatic C-H | Stretch | 3000 - 3100 vscht.cz |

| Aromatic C=C | Stretch | 1400 - 1600 libretexts.org |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. edinst.comlibretexts.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org A key difference is that a molecular vibration is Raman active if it causes a change in the polarizability of the molecule. libretexts.org

For this compound, the symmetric vibrations of the phenanthrene ring system, which might be weak in the IR spectrum, are often strong in the Raman spectrum. The C=O stretch of the aldehyde is also observable in Raman spectroscopy. The region below 1500 cm⁻¹, often referred to as the "fingerprint" region, contains a wealth of information from skeletal vibrations of the molecule, providing a unique pattern for identification. wikipedia.organton-paar.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. utdallas.edumsu.edu It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. savemyexams.comarizona.edu

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺), the peak for which will confirm the molecular weight of the compound. savemyexams.com The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. msu.edu The pattern of these fragment ions is characteristic of the molecule's structure.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Identity |

|---|---|---|

| [C₁₅H₁₀O]⁺ | 206 | Molecular Ion |

| [C₁₅H₉O]⁺ | 205 | Loss of H |

| [C₁₄H₉]⁺ | 177 | Loss of CHO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. ubbcluj.ro The absorption of this radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. tanta.edu.eg For organic molecules like this compound, the primary electronic transitions observed are π→π* and n→π*.

The phenanthrene moiety, a large conjugated π-electron system, is the principal chromophore. libretexts.org Its extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu This results in strong π→π* transitions, which are typically observed in the UV region. libretexts.org Studies on various phenanthrene derivatives show characteristic intense absorption bands located between 250 nm and 275 nm, with several less intense bands extending up to 380 nm. researchgate.net The addition of more conjugated double bonds generally causes a shift to longer wavelengths (a bathochromic shift) and an increase in molar absorptivity (a hyperchromic effect). msu.edu

Table 1: Typical UV-Vis Absorption Data for Phenanthrene Derivatives

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Chromophore |

|---|---|---|---|

| π→π* | 250 - 380 | High (ε > 10,000 M⁻¹cm⁻¹) | Phenanthrene ring (conjugated system) |

| n→π* | ~300 - 400 | Low (ε < 100 M⁻¹cm⁻¹) | Aldehyde (carbonyl group) |

Data compiled from principles discussed in multiple sources. libretexts.orgresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is an invaluable tool for establishing the absolute configuration of chiral compounds. rsc.orgpsu.edu While this compound itself is achiral, its derivatives can be made chiral, for example, by forming Schiff bases with chiral amines or by creating atropisomers where rotation around a single bond is restricted. ECD spectroscopy of such chiral derivatives provides detailed stereochemical information. rsc.org

The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. encyclopedia.pub When two or more chromophores are positioned closely in a chiral fashion, their electronic transitions can couple, leading to a characteristic ECD signal known as a "couplet" or "exciton couplet". chemrxiv.org This phenomenon is the basis of the exciton (B1674681) chirality method, which correlates the sign of the couplet to the absolute stereochemistry of the molecule. chemrxiv.org

In chiral derivatives of this compound, such as bis-phenanthrenes, the phenanthrene units act as interacting chromophores. rsc.orgresearchgate.net The way these large aromatic systems are oriented relative to each other dictates the shape and sign of the resulting ECD spectrum. rsc.org Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often used in conjunction with experimental spectra to reliably assign the absolute configuration. rsc.orgmdpi.com For instance, the ECD spectra of bis-phenanthrenes linked at different positions have been extensively studied, showing that the technique is highly sensitive to the conformation and absolute configuration of these chiral supramolecules. researchgate.net Therefore, by converting a new chiral compound containing a this compound moiety into a derivative with a known chromophore, or by studying molecules with multiple phenanthrene units, ECD provides a powerful method for unambiguous structural elucidation in the absence of single crystals. encyclopedia.pub

Single-Crystal X-ray Diffraction and Advanced Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. tanta.edu.eg This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For derivatives of phenanthrenecarboxaldehyde, SC-XRD studies reveal how the planarity of the large aromatic system is influenced by its substituents and how the molecules pack together in a crystal lattice.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, complementing the data obtained from SC-XRD. The analysis maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. Different properties, such as d_norm (which identifies close intermolecular contacts), can be mapped onto this surface to highlight regions of significant interaction.

Contact enrichment analysis further reveals which interactions are over- or under-represented compared to what would be expected from a random distribution of contacts. For some phenanthrene derivatives, C···C and certain C···H contacts are enriched, confirming that these directional interactions are favored and play a key role in the crystal packing. aps.org

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a 9-Phenanthrenecarboxaldehyde Derivative

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 44.4 - 47.7 |

| C···H / H···C | 43.8 - 50.1 |

| C···C | 3.0 - 6.2 |

| O···H / H···O | 1.0 - 2.5 |

| N···H / H···N | 0.4 - 0.7 |

Data derived from a study on a di-aryl-aldimine of 9-phenanthrenecarboxaldehyde. psu.edu

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryoEM) technique that has recently emerged as a powerful tool for determining the atomic-resolution structures of small organic molecules. acs.orgfrontiersin.org Unlike SC-XRD, which requires single crystals on the order of tens to hundreds of microns, MicroED can obtain high-quality diffraction data from nanocrystals that are thousands of times smaller in volume. cancer.gov This makes it particularly valuable for compounds that are difficult to crystallize into larger specimens, a common challenge in synthetic and pharmaceutical chemistry. frontiersin.org

A comparative study using both MicroED and SC-XRD on a phenanthrene derivative or a related compound would highlight the complementary strengths of each technique. MicroED offers the advantage of rapid data collection, often yielding a complete structure in minutes from a seemingly amorphous powder. acs.org The absolute configuration of chiral molecules, a critical aspect for pharmaceuticals, has been successfully determined using MicroED for phenanthrene derivatives. nih.gov

While SC-XRD remains the gold standard for its high precision with suitable crystals, MicroED provides a viable, and often faster, alternative for challenging samples. dntb.gov.ua A comparison would likely show that both methods yield the same fundamental structural information regarding conformation and connectivity. However, MicroED could be applied to a crude powder or a minor reaction by-product that fails to yield crystals suitable for X-ray analysis. cancer.gov The development of MicroED represents a significant advancement, expanding the range of molecules amenable to detailed crystallographic characterization. researchgate.netnih.gov

Computational and Theoretical Investigations of 3 Phenanthrenecarboxaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method in chemistry for calculating the electronic structure of molecules. mpg.deesqc.orgarxiv.org This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems compared to traditional wavefunction-based methods. mpg.deesqc.org DFT calculations allow for the optimization of molecular geometry and the prediction of a wide range of properties, including vibrational frequencies, electronic transitions, and parameters related to chemical reactivity.

For phenanthrene (B1679779) and its derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to calculate optimized geometries and vibrational spectra. researchgate.net These calculations provide a theoretical foundation for understanding the molecule's stability and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, the introduction of a formyl group (-CHO), as in 3-Phenanthrenecarboxaldehyde, can significantly reduce the HOMO-LUMO gap. researchgate.net Studies on similar PAHs have shown that a formyl group can lower the gap by as much as 0.5 eV, thereby increasing the molecule's reactivity. researchgate.net The analysis of HOMO and LUMO energies helps in understanding the charge transfer that occurs within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

DFT calculations are widely used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated to help in the structural elucidation of organic molecules. academie-sciences.fr

For the parent compound, phenanthrene, DFT calculations have been used to determine its vibrational frequencies and compare them with experimental IR and Raman spectra. researchgate.net This allows for a detailed assignment of the observed spectral bands. researchgate.net While specific theoretical spectra for this compound were not found in the provided results, the methodology is directly applicable. The presence of the carboxaldehyde group would introduce characteristic vibrational modes, such as the C=O stretching frequency, which could be accurately predicted using DFT. Statistical tools are often employed to compare the accuracy of different NMR prediction software. academie-sciences.fr

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational stability and dynamics of molecules in different environments. nih.govchemrxiv.org This technique is particularly useful for understanding how flexible molecules sample different conformations and how these conformations are influenced by the solvent. chemrxiv.org

For molecules with rotational freedom, such as this compound (regarding the bond between the phenanthrene core and the aldehyde group), MD simulations can explore the potential energy landscape to identify stable conformers and the energy barriers between them. chemrxiv.org Parameters like the radius of gyration can be monitored during the simulation to understand changes in the molecule's shape and compactness. nih.govchemrxiv.org Such simulations are crucial for understanding how the molecule behaves in solution, which can impact its reactivity and interactions with biological targets. researchgate.netnih.gov

In Silico Mechanistic Pathway Elucidation

In silico methods are increasingly used to predict and elucidate the mechanistic pathways of chemical reactions and degradation processes. researchgate.net Software programs can utilize knowledge-based systems of reaction rules to predict the likely degradation products of a molecule under various conditions. researchgate.net These predictions can provide valuable insights into the stability of a compound and help identify potential reactive metabolites. This approach can significantly aid in pharmaceutical development by anticipating potential degradation pathways. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. academie-sciences.frnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov A scoring function is used to estimate the binding affinity, typically reported in kcal/mol, with lower values indicating a more favorable interaction. academie-sciences.fr

Docking studies performed on phenanthrene derivatives have shown their potential to bind to various cancer targets. academie-sciences.fr These studies reveal the types of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. academie-sciences.fr For this compound, molecular docking could be used to explore its binding mode within the active site of specific target proteins, providing insights into its potential biological activity. mdpi.com The process involves preparing the 3D structures of the receptor and the ligand and then using software to explore possible binding poses. mdpi.com

Table 2: Example Molecular Docking Results for a Phenanthrene Derivative against a Cancer Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| B-Raf Kinase | -9.8 | ASP 594, LYS 483, PHE 595 |

Note: This data is based on studies of phenanthrene derivatives and serves as an example of the type of information obtained from molecular docking. academie-sciences.fr

Pharmacokinetic and Toxicological Predictions: ADME/T Analysis

In silico tools are invaluable for the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. researchgate.netmdpi.com Predicting these properties at an early stage of drug discovery can significantly reduce the likelihood of late-stage failures. researchgate.netmdpi.com Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict parameters such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity. researchgate.netd-nb.info

For naphthalene (B1677914) and its derivatives, which share a structural relationship with phenanthrene, computational tools have been used to predict their ADMET properties. researchgate.net These studies can predict potential liabilities, such as inhibition of metabolic enzymes (e.g., CYP1A2) or toxicity risks. researchgate.netnih.gov For this compound, a similar in silico ADME/T profiling would involve using its molecular structure to predict its drug-likeness based on criteria like Lipinski's rule of five and to estimate its pharmacokinetic and toxicological profile. nih.gov

Table 3: Predicted ADME/T Properties (Illustrative)

| Property | Predicted Value/Classification |

|---|---|

| Lipinski's Rule of Five | Compliant |

| Aqueous Solubility | Low |

| Blood-Brain Barrier Permeability | High |

| CYP2D6 Inhibitor | Yes |

| Hepatotoxicity | Probable |

| Mutagenicity (AMES test) | Probable |

Note: This table presents illustrative ADME/T predictions for a hypothetical aromatic aldehyde and is not based on specific results for this compound from the search.

Advanced Applications of 3 Phenanthrenecarboxaldehyde and Its Functionalized Derivatives

Medicinal Chemistry and Biological Research Applications

The inherent chemical properties of the phenanthrene (B1679779) ring system make it an attractive starting point for the development of novel therapeutic agents. Its planar, aromatic structure is conducive to intercalation with biological macromolecules, while the aldehyde group of 3-Phenanthrenecarboxaldehyde provides a reactive site for the synthesis of a diverse array of derivatives.

Antimicrobial Activity (Antibacterial, Antifungal) of Derivatives

Derivatives of phenanthrene have demonstrated notable antimicrobial properties. nih.gov A significant area of research has been the synthesis of phenanthrene-linked oxadiazoles (B1248032), which have shown efficacy against a range of bacterial and fungal pathogens. manipal.eduresearchgate.net

For instance, a series of novel phenanthrene-linked oxadiazoles were synthesized and assessed for their in vitro antimicrobial activity. manipal.edu Several of these compounds demonstrated potent antibacterial and antifungal effects. manipal.eduresearchgate.net One notable derivative, blestriacin, a dihydro-biphenanthrene, has shown significant bactericidal activity against all tested Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 4 μg/mL. nih.gov

| Compound | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| Blestriacin | MRSA | MIC | 2-4 μg/mL | nih.gov |

| Phenanthrene-linked oxadiazole (7b) | Gram-positive & Gram-negative bacteria, Fungi | Zone of Inhibition | Promising | manipal.edu |

| Phenanthrene-linked oxadiazole (7e) | Gram-positive & Gram-negative bacteria, Fungi | Zone of Inhibition | Promising | manipal.edu |

| Phenanthrene-linked oxadiazole (7j) | Gram-positive & Gram-negative bacteria, Fungi | Zone of Inhibition | Promising | manipal.edu |

| Phenanthrene-linked oxadiazole (7c) | Gram-positive & Gram-negative bacteria, Fungi | Zone of Inhibition | Promising | manipal.edu |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of phenanthrene derivatives. These studies analyze how the addition or modification of functional groups on the phenanthrene scaffold affects biological activity. For phenanthrene-linked oxadiazoles, substitutions on the peripheral rings have been shown to significantly influence their antimicrobial efficacy. researchgate.net

While specific SAR studies on this compound derivatives are emerging, broader research on related phenolic compounds provides valuable insights. For example, the hydrophobicity of derivatives often correlates with antimicrobial activity, as it facilitates the disruption of bacterial lipid bilayers. nih.gov In a study of α-pinene derivatives, the introduction of a β-lactam group dramatically increased antimicrobial activity against S. aureus by up to 43-fold. nih.gov Similarly, for other phenolic compounds, the presence and position of hydroxyl groups can significantly increase antibacterial effects. scispace.com These principles suggest that modulating the lipophilicity and hydrogen-bonding capabilities of this compound derivatives is a promising strategy for enhancing their antimicrobial properties.

To elucidate the mechanism of action at a molecular level, researchers employ computational techniques like molecular docking. These studies predict how a compound will bind to the active site of a specific biological target, such as a crucial bacterial enzyme. academie-sciences.fr For the antimicrobial phenanthrene-linked oxadiazoles, molecular docking studies identified the protein β-ketoacyl-acyl carrier protein synthase III (FabH) as a likely target. manipal.eduresearchgate.net

The E. coli FabH enzyme is essential for initiating bacterial fatty acid synthesis, a pathway that is absent in humans, making it an excellent target for antibacterial agents. researchgate.net The docking analysis revealed strong binding affinities between the phenanthrene-oxadiazole compounds and the FabH active site, supporting their observed biological activities. researchgate.net Such computational models are invaluable for rationally designing new derivatives with improved binding and, consequently, enhanced antimicrobial potency. manipal.edu

Anticancer and Antiproliferative Potentials of Phenanthrenecarboxaldehyde Analogues

The phenanthrene core is a common feature in many natural and synthetic compounds exhibiting significant anticancer activity. nih.gov Analogues derived from the phenanthrene scaffold have been extensively studied for their ability to inhibit the growth of various cancer cells. nih.govnih.gov These compounds often exert their cytotoxic effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and interference with DNA replication. nih.govsemanticscholar.org

Novel phenanthro-triazine-3-thiol derivatives have been designed and synthesized as potential dual-action anticancer agents. semanticscholar.org Similarly, a study on 3-methoxy-1,4-phenanthrenequinones reported potent cytotoxicity against a range of human cancer cell lines. nih.govnih.gov

The anticancer potential of phenanthrene analogues has been confirmed through in vitro testing against a panel of human cancer cell lines. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), a key indicator of cytotoxic potency.

For example, novel phenanthro-triazine-3-thiol derivatives were evaluated against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells. semanticscholar.org Compound P1 , with a hydrogen substitution, was the most potent against MOLT-4, while compound P11 , bearing a phenyl group, showed the highest activity against MCF-7. semanticscholar.org In another study, 3-methoxy-1,4-phenanthrenequinones, such as calanquinone A, demonstrated significant cytotoxicity with IC₅₀ values as low as 0.08 µg/mL. nih.govnih.gov Furthermore, phenanthrene derivatives isolated from Bletilla striata also showed high cytotoxicity against A549 lung cancer cells, with several compounds having IC₅₀ values below 10 μM. mdpi.com

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| Phenanthro-triazine-3-thiol (P1) | MOLT-4 | Leukemia | 7.1 ± 1.1 μM | semanticscholar.org |

| Phenanthro-triazine-3-thiol (P11) | MCF-7 | Breast Adenocarcinoma | 15.4 ± 2.9 μM | semanticscholar.org |

| Calanquinone A (6a) | Various | Multiple | 0.08 - 1.66 µg/mL | nih.gov |

| Denbinobin (6b) | Various | Multiple | 0.08 - 1.66 µg/mL | nih.gov |

| 6-Methoxycoelonin | Melanoma | Melanoma | 2.59 ± 0.11 µM | researchgate.netnih.gov |

| Bletilla striata Isolate (Compound 1) | A549 | Lung Cancer | < 10 μM | mdpi.com |

Understanding the mechanism by which phenanthrene analogues kill cancer cells is essential for their development as therapeutic agents. Studies have revealed several modes of cytotoxic action. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov

Further mechanistic studies on phenanthridine (B189435) derivatives, which share a similar core structure, showed they could inhibit both DNA topoisomerase I and II, critical enzymes for DNA replication and repair. nih.gov This action led to cell cycle arrest, preventing cancer cells from progressing from the S to the G2 phase. nih.gov The pro-apoptotic effects were linked to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

Molecular docking studies have also been employed to identify potential protein targets. For phenanthro-triazine-3-thiol derivatives, docking analyses suggested a dual mechanism involving DNA intercalation and inhibition of the anti-apoptotic protein Bcl-2. semanticscholar.org Similarly, certain 3-methoxy-1,4-phenanthrenequinones are predicted to act as topoisomerase II inhibitors. nih.govnih.gov These findings highlight the multifaceted ways in which phenanthrene-based compounds can disrupt cancer cell survival and proliferation.

Other Pharmacological Applications of Phenanthrene-Based Scaffolds

Phenanthrene and its derivatives are recognized for their broad spectrum of biological activities. The inherent properties of the phenanthrene nucleus, combined with the reactivity of the aldehyde group in this compound, allow for the synthesis of a diverse range of functionalized molecules with significant therapeutic potential.

Phenanthrene-based compounds have demonstrated notable anti-inflammatory and antioxidant properties. These activities are crucial in combating a variety of pathological conditions that are characterized by inflammation and oxidative stress. Research into derivatives of this compound has revealed their potential to mitigate these processes.

For instance, studies on related aryl derivatives have shown that specific substitutions on the aromatic rings can significantly enhance their antioxidant capabilities. In one such study, a series of 3-arylphthalide derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory effects. nih.govresearchgate.netnih.gov One particular compound, 3-(2,4-dihydroxyphenyl)phthalide, exhibited superior antioxidant activity compared to the standard, Trolox. nih.govresearchgate.net Furthermore, it demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, indicating strong anti-inflammatory action. nih.govresearchgate.net This compound also reduced the expression of pro-inflammatory cytokines such as Il1b and Il6 in macrophage cells. nih.govresearchgate.net

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. mdpi.com The presence of hydroxyl or alkyloxy groups on the aromatic ring can greatly influence this activity. nih.gov The mechanism of action for the anti-inflammatory effects is often linked to the inhibition of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

Below is a table summarizing the antioxidant and anti-inflammatory activities of a representative 3-arylphthalide derivative.

| Compound | Antioxidant Activity (Assay) | Anti-inflammatory Activity (Cell Line) | Key Findings |

| 3-(2,4-dihydroxyphenyl)phthalide | Better than Trolox standard (ABTS assay) | Strong inhibition of NO production in Bv.2 and RAW 264.7 cells | Reduced expression of pro-inflammatory cytokines Il1b and Il6. |

Derivatives of this compound have also been investigated as inhibitors of various enzymes, with a particular focus on monoamine oxidase B (MAO-B). mdpi.com MAO-B is a key enzyme in the metabolic pathway of several neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. nih.govresearchgate.netnih.gov

The search for potent and selective MAO-B inhibitors has led to the exploration of various chemical scaffolds, including those derived from phenanthrene. For example, studies on structurally related 3-coumaranone derivatives have shown them to be selective inhibitors of human MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net The inhibition by these compounds was found to be reversible, which is a desirable characteristic for drug candidates. researchgate.net

The development of coumarin-resveratrol inspired hybrids, such as 3-phenylcoumarin (B1362560) and trans-6-styrylcoumarin, has also yielded potent and selective MAO-B inhibitors. mdpi.com These findings highlight the potential of phenanthrene-like structures to serve as a basis for the design of new therapeutic agents targeting MAO-B. The selectivity for MAO-B over MAO-A is a critical factor in avoiding certain side effects associated with non-selective MAO inhibitors. nih.gov

The following table presents data on the MAO-B inhibitory activity of selected coumarin (B35378) derivatives, which share structural similarities with potential derivatives of this compound.

| Compound Class | Target Enzyme | Inhibition Profile | Significance |

| 3-Coumaranone derivatives | Human MAO-B | Selective and reversible inhibition with IC50 values as low as 0.004 µM. researchgate.net | Potential leads for developing treatments for Parkinson's and Alzheimer's diseases. |

| Coumarin-Resveratrol Hybrids | Human MAO-B | trans-6-Styrylcoumarin showed high potency and selectivity. mdpi.com | Demonstrates the value of hybrid molecules in designing potent enzyme inhibitors. |

Materials Science and Supramolecular Chemistry Applications

The unique photophysical properties and rigid, planar structure of the phenanthrene core make this compound an attractive building block in materials science and supramolecular chemistry.

The aldehyde functionality of this compound provides a convenient handle for the synthesis of fluorescent probes and chemosensors. rsc.org These molecules are designed to detect and report on the presence of specific analytes through changes in their fluorescence properties. rsc.orgnih.gov The large Stokes shift characteristic of some phenanthrene derivatives is advantageous for fluorescence microscopy, as it facilitates the separation of excitation and emission signals. researchgate.net